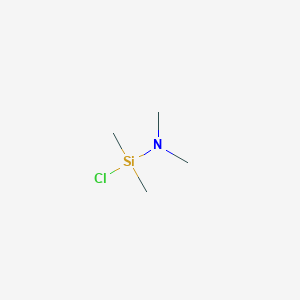

Silanamine, 1-chloro-N,N,1,1-tetramethyl-

Beschreibung

The exact mass of the compound Silanamine, 1-chloro-N,N,1,1-tetramethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Silanamine, 1-chloro-N,N,1,1-tetramethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silanamine, 1-chloro-N,N,1,1-tetramethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[chloro(dimethyl)silyl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12ClNSi/c1-6(2)7(3,4)5/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFZHOUYDAHXRLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)[Si](C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4066339 | |

| Record name | Silanamine, 1-chloro-N,N,1,1-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18209-60-4 | |

| Record name | 1-Chloro-N,N,1,1-tetramethylsilanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18209-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silanamine, 1-chloro-N,N,1,1-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018209604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanamine, 1-chloro-N,N,1,1-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silanamine, 1-chloro-N,N,1,1-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-N,N,1,1-tetramethylsilylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Strategic Synthesis of Silanamine, 1-chloro-N,N,1,1-tetramethyl-: A Guide to Mechanism, Protocol, and Application

An In-depth Technical Guide for Researchers and Scientists

Abstract: This technical guide provides a comprehensive overview of the synthesis, characterization, and handling of Silanamine, 1-chloro-N,N,1,1-tetramethyl-, a versatile bifunctional organosilicon reagent. This compound, more systematically named 1-Chloro-N,N,1,1-dimethylsilanamine, serves as a critical intermediate in organic synthesis, particularly as a highly reactive silylating agent and a precursor for advanced materials. We will explore the core chemical principles governing its synthesis, present a detailed and validated experimental protocol, and discuss the critical parameters that ensure high yield and purity. This document is intended for chemical researchers, process chemists, and material scientists who require a deep, practical understanding of this valuable synthetic building block.

Introduction: The Versatility of Aminochlorosilanes

Aminochlorosilanes are a class of organosilicon compounds characterized by the presence of both a reactive silicon-chlorine (Si-Cl) bond and a silicon-nitrogen (Si-N) bond. This unique bifunctionality makes them powerful reagents in synthetic chemistry. The chlorine atom acts as an excellent leaving group in nucleophilic substitution reactions, while the amino group can be leveraged for further transformations or can influence the reagent's reactivity and selectivity.

Silanamine, 1-chloro-N,N,1,1-tetramethyl- (CAS No. not definitively assigned, structure: (CH₃)₂Si(Cl)N(CH₃)₂), is a prime example of this class. Its utility stems from its ability to introduce a dimethyl(dimethylamino)silyl group onto various substrates. This functionality is valuable in:

-

Protecting Group Chemistry: Used to protect reactive hydrogens on alcohols, amines, and thiols. The resulting silyl ethers or silylamines exhibit distinct stability profiles compared to other common silyl groups.[1]

-

Surface Modification: The reactive Si-Cl bond allows for the covalent attachment of the molecule to hydroxyl-terminated surfaces (e.g., silica, glass), modifying their hydrophobicity and chemical properties.[2][3]

-

Precursor Synthesis: It acts as a building block for more complex organosilicon polymers and materials.

Understanding its synthesis is paramount for its effective application. The primary challenge lies in controlling the reaction to achieve monosubstitution on a dichlorosilane precursor, avoiding the formation of the disubstituted byproduct.

Core Synthetic Strategy: Controlled Nucleophilic Substitution

The most direct and industrially viable route to 1-Chloro-N,N,1,1-dimethylsilanamine is the partial amination of dichlorodimethylsilane with dimethylamine.

The underlying principle is a classic nucleophilic substitution at a silicon center. The nitrogen atom of dimethylamine, with its lone pair of electrons, acts as the nucleophile, attacking the electrophilic silicon atom of dichlorodimethylsilane. One of the two chlorine atoms is subsequently displaced.

The key to a successful synthesis is precise stoichiometric control.

-

Reaction: (CH₃)₂SiCl₂ + 2 (CH₃)₂NH → (CH₃)₂Si(Cl)N(CH₃)₂ + (CH₃)₂NH₂⁺Cl⁻

The reaction requires two equivalents of dimethylamine: one to act as the nucleophile and the second to act as a base, sequestering the liberated hydrogen chloride (HCl) as dimethylammonium chloride, a solid salt. Using a non-nucleophilic tertiary amine, such as triethylamine (Et₃N), as an alternative HCl scavenger is also a common and effective strategy.

If an excess of dimethylamine is used, or if reaction conditions are not carefully controlled, a second substitution can occur, leading to the formation of the undesired byproduct, Bis(dimethylamino)dimethylsilane.[1][4]

Diagram of the General Synthetic Workflow

Caption: High-level workflow for the synthesis of 1-Chloro-N,N,1,1-dimethylsilanamine.

In-Depth Experimental Protocol

This protocol describes a laboratory-scale synthesis designed for high yield and purity. All operations must be performed under an inert atmosphere (e.g., Nitrogen or Argon) due to the moisture sensitivity of chlorosilanes.[2][5]

3.1. Materials and Equipment

| Reagent/Equipment | Specification | Purpose |

| Dichlorodimethylsilane | ≥99.5% purity, anhydrous | Starting electrophile |

| Dimethylamine | Anhydrous, gas or 2.0 M solution in THF | Nucleophile & Base |

| Hexane | Anhydrous, <50 ppm H₂O | Reaction Solvent |

| Three-neck round-bottom flask | 1 L, oven-dried | Reaction vessel |

| Mechanical stirrer | - | Ensure efficient mixing |

| Dropping funnel / Gas inlet tube | - | Controlled addition of reagents |

| Reflux condenser | Fitted with N₂ inlet | Prevent solvent loss & maintain inert atm. |

| Dry ice/acetone bath | - | Temperature control |

| Schlenk filtration apparatus | - | Inert atmosphere filtration |

| Vacuum distillation apparatus | - | Product purification |

3.2. Step-by-Step Procedure

-

Apparatus Setup: Assemble the 1 L three-neck flask with the mechanical stirrer, condenser (with a nitrogen inlet), and a dropping funnel. Flame-dry the entire apparatus under vacuum and backfill with dry nitrogen. Maintain a positive nitrogen pressure throughout the experiment.

-

Reagent Charging: Charge the flask with anhydrous hexane (400 mL) followed by dichlorodimethylsilane (129.0 g, 1.0 mol). Begin stirring and cool the flask to -10 °C using a dry ice/acetone bath.

-

Controlled Amination: Slowly add a 2.0 M solution of dimethylamine in THF (1.0 L, 2.0 mol) via the dropping funnel over a period of 2-3 hours.

-

Causality: A slow addition rate is critical. This prevents localized temperature spikes and high concentrations of dimethylamine, both of which would favor the formation of the disubstituted byproduct. The low temperature further moderates the highly exothermic reaction.

-

-

Reaction and Maturation: Once the addition is complete, allow the reaction slurry to slowly warm to room temperature and stir for an additional 4 hours. A thick white precipitate of dimethylammonium chloride will form.

-

Isolation of Crude Product: Filter the slurry under a nitrogen atmosphere using a Schlenk filtration setup. Wash the collected salt cake with two portions of anhydrous hexane (50 mL each) to recover any trapped product. Combine the filtrate and the washings.

-

Self-Validation: The quantity of the dried salt should be approximately 81.5 g (1.0 mol), providing a preliminary check on the reaction's progress.

-

-

Purification: Concentrate the combined filtrate under reduced pressure to remove the bulk of the hexane and THF. The resulting crude liquid is then purified by fractional distillation under vacuum. The product fraction is typically collected at approximately 118-120 °C at atmospheric pressure, though vacuum distillation is recommended to prevent thermal degradation.

Mechanistic Considerations and Optimization

Understanding the "why" behind each step is crucial for troubleshooting and scaling up the synthesis.

Diagram of the Nucleophilic Substitution Mechanism

Caption: Mechanism of amination showing nucleophilic attack on the silicon center.

-

Choice of Solvent: An aprotic, non-polar solvent like hexane is ideal. It does not react with the chlorosilane starting material. Furthermore, the polar dimethylammonium chloride salt byproduct is completely insoluble in hexane, which drives the reaction forward via Le Châtelier's principle and simplifies its removal by filtration.

-

Temperature Control: The reaction of amines with chlorosilanes is highly exothermic. Without external cooling, the reaction temperature can rise uncontrollably, leading to side reactions and a greater propensity for the second substitution to occur. Maintaining a temperature below 0 °C is a robust method for ensuring selectivity.

-

Purity of Reagents: The use of anhydrous reagents and solvents is non-negotiable. Water reacts rapidly with dichlorodimethylsilane to form siloxanes and with the final product to form silanols, leading to significant yield loss and purification difficulties.

Characterization and Quality Control

Confirming the identity and purity of the final product is a critical final step.

| Technique | Expected Result |

| ¹H NMR | Two distinct singlets are expected. One corresponding to the two methyl groups on the silicon atom (Si-(CH₃)₂) and another for the two methyl groups on the nitrogen atom (N-(CH₃)₂). |

| ²⁹Si NMR | A single resonance in the characteristic region for tetracoordinate silicon with Cl, N, and C substituents. |

| GC-MS | A single major peak in the gas chromatogram. The mass spectrum should show the correct molecular ion peak and a characteristic isotopic pattern for a monochlorinated compound. |

| FTIR | Characteristic absorption bands for Si-Cl, Si-C, and C-N bonds. The absence of a broad O-H stretch would confirm the anhydrous nature of the product. |

Conclusion

The synthesis of Silanamine, 1-chloro-N,N,1,1-tetramethyl- is a textbook example of a controlled nucleophilic substitution reaction at a silicon center. Success hinges on a disciplined experimental approach, prioritizing the exclusion of moisture and the precise control of stoichiometry and temperature. By adhering to the principles and protocols outlined in this guide, researchers can reliably produce this versatile reagent in high yield and purity, enabling its effective use in a wide array of synthetic applications, from small-molecule synthesis to advanced materials science.

References

-

Gelest, Inc. (n.d.). Bis(dimethylamino)dimethylsilane. Retrieved from Gelest, Inc. product page, which discusses related reactive aminosilanes and their use as protecting groups and in surface modification. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Reactivity and Handling of Amino Silanes: A Guide for Professionals. Retrieved from a guide discussing the general reactivity and handling of aminosilanes. [Link]

-

Curran, J., et al. (2011). The use of dynamic surface chemistries to control msc isolation and function. Biomaterials, 32(21), 4765-4773. This paper discusses the use of dichlorodimethylsilane for surface modification, a key application area for chlorosilanes. [Link]

-

Gelest, Inc. (2015). Safety Data Sheet: BIS(DIETHYLAMINO)SILANE. This SDS provides handling, safety, and reactivity information for a related aminosilane, highlighting moisture sensitivity. [Link]

Sources

- 1. BIS(DIMETHYLAMINO)DIMETHYLSILANE | [gelest.com]

- 2. nbinno.com [nbinno.com]

- 3. The use of dynamic surface chemistries to control msc isolation and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bis(dimethylamino)dimethylsilane for GC derivatization, LiChropur , = 95.0 GC 3768-58-9 [sigmaaldrich.com]

- 5. gelest.com [gelest.com]

reactivity of chlorodimethyl(dimethylamino)silane

An In-depth Technical Guide to the Reactivity and Applications of Chlorodimethyl(dimethylamino)silane

Abstract

Chlorodimethyl(dimethylamino)silane, a member of the organosilane family, is a highly versatile and reactive bifunctional reagent. Its unique structure, featuring both a labile chloro group and a dimethylamino moiety attached to a central silicon atom, imparts a distinct reactivity profile that has been extensively leveraged in organic synthesis. This guide provides a comprehensive exploration of the core reactivity principles of chlorodimethyl(dimethylamino)silane, detailing its primary applications as a silylating agent for the protection of alcohols and the formation of silyl enol ethers. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and discuss critical handling and safety considerations. This document is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this powerful reagent.

Introduction and Core Physicochemical Properties

Chlorodimethyl(dimethylamino)silane is a colorless liquid whose utility in chemical synthesis is dictated by the electrophilic nature of its silicon center and the presence of an excellent leaving group, the chloride ion. The dimethylamino group modulates the reactivity of the Si-Cl bond compared to analogous chlorosilanes like chlorotrimethylsilane, offering a different profile for specific synthetic challenges. Its primary role is to introduce a dimethyl(dimethylamino)silyl group onto a substrate, a transformation that is central to many multi-step synthetic campaigns.

Table 1: Physicochemical Properties of Chlorodimethyl(dimethylamino)silane

| Property | Value |

| Chemical Formula | C₄H₁₂ClNSi |

| Molecular Weight | 137.69 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 128-130 °C |

| Density | 0.97 g/mL at 25 °C |

| Key Hazards | Flammable, Corrosive, Reacts violently with water[1][2] |

Fundamental Principles of Reactivity

The is governed by several key structural features. The silicon atom is bonded to two electronegative atoms (chlorine and nitrogen), which renders it highly electrophilic and susceptible to attack by nucleophiles.

The primary modes of reactivity are:

-

Nucleophilic Substitution at Silicon: The Si-Cl bond is the most reactive site. Nucleophiles, such as alcohols, enolates, and amines, readily attack the silicon center, displacing the chloride ion in an Sₙ2-like mechanism.[3][4] The larger size of the third-row silicon atom compared to carbon allows this reaction to proceed even with sterically demanding nucleophiles.[3][4]

-

Hydrolytic Instability: The Si-Cl bond is extremely sensitive to moisture. It reacts violently with water to form silanols and hydrochloric acid.[1][2][5] This necessitates the use of anhydrous conditions for most synthetic applications. Subsequent condensation of the intermediate silanols can lead to the formation of disiloxanes.[6][7]

Figure 1: Core structure and reactive sites of chlorodimethyl(dimethylamino)silane.

Key Synthetic Applications and Protocols

Protection of Alcohols via O-Silylation

A cornerstone of modern organic synthesis is the use of protecting groups to temporarily mask reactive functional groups.[3][8][9] Alcohols are frequently protected as silyl ethers due to their ease of formation and selective removal.[8] Chlorodimethyl(dimethylamino)silane serves as an effective reagent for this purpose.

The reaction proceeds via nucleophilic attack of the alcohol's oxygen atom on the electrophilic silicon center, displacing the chloride ion. A tertiary amine base, such as triethylamine or imidazole, is typically added to scavenge the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[3][4][9]

Figure 2: Mechanism for the silylation of an alcohol.

Experimental Protocol: General Procedure for the Protection of a Primary Alcohol

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the primary alcohol (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M).

-

Base Addition: Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Silylating Agent Addition: Add chlorodimethyl(dimethylamino)silane (1.2 eq) dropwise to the stirring solution over 5-10 minutes.

-

Reaction: Allow the reaction to warm slowly to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by adding cold saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude silyl ether can then be purified by flash column chromatography on silica gel.

Formation of Silyl Enol Ethers

Silyl enol ethers are indispensable intermediates in organic chemistry, serving as stable, neutral equivalents of enolates for carbon-carbon bond formation, most notably in Mukaiyama aldol reactions.[10] They are synthesized by "trapping" an enolate, generated from an enolizable carbonyl compound, with an electrophilic silylating agent like chlorodimethyl(dimethylamino)silane.[10][11]

The regiochemical outcome of the reaction with unsymmetrical ketones can be precisely controlled. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) favors the deprotonation of the less-hindered α-carbon, leading to the formation of the kinetic silyl enol ether.[10][11] Conversely, weaker bases and higher temperatures allow for equilibration to the more substituted, thermodynamically stable enolate.[11]

Figure 3: Workflow for kinetic silyl enol ether synthesis.

Experimental Protocol: Synthesis of a Kinetic Silyl Enol Ether

-

LDA Preparation: In a dry, inert-atmosphere-flushed flask, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.05 eq) dropwise. Stir at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes before re-cooling to -78 °C.

-

Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of the ketone (1.0 eq) in anhydrous THF dropwise over 10-15 minutes. Stir the mixture at -78 °C for 1-2 hours.[10]

-

Silyl Trapping: Add chlorodimethyl(dimethylamino)silane (1.2 eq) neat via syringe to the enolate solution at -78 °C. Stir for 30 minutes at this temperature, then allow the reaction to warm slowly to room temperature.[10]

-

Work-up: Quench the reaction with cold saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Purification: Extract the aqueous layer with pentane (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by distillation under reduced pressure.[10]

Safety and Handling

Chlorodimethyl(dimethylamino)silane is a hazardous chemical that requires careful handling in a controlled laboratory environment. Its high reactivity is the source of both its synthetic utility and its potential dangers.

Table 2: Hazard Summary and Handling Precautions

| Hazard Class | Description | Precautionary Measures |

| Flammability | Highly flammable liquid and vapor.[1][12] | Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment.[1][2][12] |

| Water Reactivity | Reacts violently with water, liberating toxic and corrosive hydrogen chloride gas.[1][2][12] | Handle and store under an inert, anhydrous atmosphere (e.g., nitrogen or argon). Keep away from moisture.[1][2] |

| Corrosivity | Causes severe skin burns and eye damage. Corrosive to the respiratory tract.[1] | Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. All manipulations should be performed in a certified chemical fume hood.[2] |

| Toxicity | Toxic if inhaled. Harmful if swallowed. | Avoid inhalation of vapors. Ensure adequate ventilation. Do not ingest.[2] |

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated, and flammables-designated area.[1][2] The container should be kept under an inert gas blanket.[2] Incompatible materials include water, strong oxidizing agents, strong acids, strong bases, and alcohols.[1]

Spectroscopic Characterization Data

Characterization of products derived from chlorodimethyl(dimethylamino)silane relies on standard spectroscopic techniques. The following table provides expected spectral features for the dimethyl(dimethylamino)silyl moiety.

Table 3: Expected Spectroscopic Data for the -Si(CH₃)₂(N(CH₃)₂) Group

| Technique | Feature | Expected Chemical Shift / Wavenumber | Notes |

| ¹H NMR | Si-CH ₃ | δ ≈ 0.1 - 0.4 ppm (singlet, 6H) | Protons on silicon are highly shielded. |

| N-CH ₃ | δ ≈ 2.4 - 2.8 ppm (singlet, 6H) | ||

| ¹³C NMR | Si-C H₃ | δ ≈ -2 to 5 ppm | |

| N-C H₃ | δ ≈ 35 - 40 ppm | ||

| ²⁹Si NMR | Si | δ ≈ 10 - 25 ppm | Chemical shift is highly dependent on the fourth substituent (e.g., -Cl, -OR). |

| IR Spectroscopy | Si-C stretch | 1250-1260 cm⁻¹ (strong) | Characteristic absorption for methyl-silicon bonds. |

| Si-N stretch | 930-950 cm⁻¹ |

Note: These are approximate values and can vary based on the solvent and the full molecular structure. Data is inferred from typical values for similar organosilicon compounds.[13][14]

Conclusion

Chlorodimethyl(dimethylamino)silane is a potent and versatile reagent for the synthetic chemist. Its primary reactivity as an electrophilic silylating agent enables two of the most fundamental transformations in organic synthesis: the protection of alcohols and the formation of silyl enol ethers. A thorough understanding of its reactivity, coupled with stringent adherence to safety and handling protocols, allows researchers to effectively utilize this compound to construct complex molecular architectures. The ability to control reaction outcomes, such as the regioselective formation of enol ethers, underscores its value in sophisticated synthetic strategies aimed at drug discovery and materials science.

References

- Application Note: Synthesis of Silyl Enol Ethers using Chlorotrimethylsilane - Benchchem. (URL: )

- Chloro(dimethyl)silane: A Key Intermediate for the Silicon-Based Chemical Industry. INNO Specialty Chemicals. (URL: )

- SAFETY D

- Protection of Alcohols | Organic Chemistry Class Notes - Fiveable. (URL: )

- MATERIAL SAFETY DATA SHEET Dichlorodimethylsilane. (URL: )

- 17.8: Protection of Alcohols - Chemistry LibreTexts. (URL: )

- Dichlorodimethylsilane - Santa Cruz Biotechnology. (URL: )

- Chlorodimethylsilane: applications in organic synthesis and safety - ChemicalBook. (URL: )

- 17.8: Protection of Alcohols - Chemistry LibreTexts. (URL: )

- 17.

- Dimethyldichlorosilane - Wikipedia. (URL: )

- Silyl enol ether - Wikipedia. (URL: )

- SAFETY D

- SAFETY D

- General strategies for silyl enol ethers formation - ResearchG

- Synthesis of Silyl Enol Ethers and Their Aldol Reaction - ResearchG

- Dimethyl Chlorosilane: Properties, Applic

- 9: Protection of alcohols - YouTube. (URL: )

- Silyl enol ether synthesis by silylation - Organic Chemistry Portal. (URL: )

- techniques for silylation - ResearchG

- Supporting inform

- Hydrolysis of dimethyldichloro silane - Allen. (URL: )

- Hydrolysis of dimethyldichloro silane - Allen. (URL: )

- Silane, chloro(1,1-dimethylethyl)dimethyl- - NIST WebBook. (URL: )

- Silane, chloro(chloromethyl)dimethyl- - PubChem. (URL: )

- How does a Silane Coupling Agent Work? - Gelest, Inc. (URL: )

- Statement-1: Dimethyl dichloro silane on hydrolysis... - YouTube. (URL: )

- Silane, (chloromethyl)dimethylphenyl- - NIST WebBook. (URL: )

- DIMETHYLSILANE(1111-74-6) 1H NMR spectrum - ChemicalBook. (URL: )

Sources

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. innospk.com [innospk.com]

- 6. Hydrolysis of dimethyldichloro silane , `(CH_(3))_(2) SiCl_(2)` followed by condensation polymerisation yields straight chain polymer of [allen.in]

- 7. Hydrolysis of dimethyldichloro silane , `(CH_(3))_(2) SiCl_(2)` followed by condensation polymerisation yields straight chain polymer of [allen.in]

- 8. fiveable.me [fiveable.me]

- 9. 17.8 Protection of Alcohols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Silyl enol ether - Wikipedia [en.wikipedia.org]

- 12. abdurrahmanince.net [abdurrahmanince.net]

- 13. Silane, chloro(chloromethyl)dimethyl- | C3H8Cl2Si | CID 74393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. DIMETHYLSILANE(1111-74-6) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of Silanamine, 1-chloro-N,N,1,1-tetramethyl-

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data and the necessary experimental methodologies for the thorough characterization of Silanamine, 1-chloro-N,N,1,1-tetramethyl-. This document is intended for researchers, scientists, and professionals in the field of drug development and organosilicon chemistry who require a deep understanding of the structural elucidation of this reactive compound. By leveraging established principles of infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), this guide offers a predictive analysis of the spectral features of the target molecule. Furthermore, it outlines detailed, field-proven protocols for the acquisition of high-quality spectroscopic data for this air- and moisture-sensitive compound, ensuring experimental success and data integrity.

Introduction: The Significance of Silanamine, 1-chloro-N,N,1,1-tetramethyl-

Silanamine, 1-chloro-N,N,1,1-tetramethyl- is a fascinating and reactive organosilicon compound featuring a unique combination of a silicon-chlorine bond, a silicon-nitrogen bond, and multiple methyl groups. This arrangement of functional groups imparts specific chemical properties that are of interest in various fields, including organic synthesis and materials science. Accurate and unambiguous structural confirmation is paramount for any application, and this is primarily achieved through a combination of spectroscopic techniques.

The inherent reactivity of the Si-Cl and Si-N bonds, particularly their sensitivity to moisture, necessitates specialized handling techniques to obtain meaningful spectroscopic data. This guide addresses these challenges by not only predicting the spectral outcomes but also by providing robust experimental workflows.

Predicted Infrared (IR) Spectroscopic Data

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For Silanamine, 1-chloro-N,N,1,1-tetramethyl-, we can predict the key vibrational modes based on the characteristic frequencies of its constituent bonds.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Notes |

| 2960-2850 | C-H stretch (methyl groups) | Strong | The presence of four methyl groups will lead to strong absorption in this region. |

| 1470-1430 | C-H bend (asymmetric) | Medium | Characteristic bending vibration of the methyl groups. |

| 1380-1360 | C-H bend (symmetric) | Medium | Another characteristic bending vibration of the methyl groups. |

| 950-900 | Si-N stretch | Strong | The Si-N bond is a key feature of this molecule and is expected to show a strong absorption band in this region. The exact position can be influenced by substitution.[1][2] |

| 625-425 | Si-Cl stretch | Strong | The silicon-chlorine bond vibration is typically observed in this lower frequency range and is a strong indicator of this functional group.[1][3] |

Causality Behind Experimental Choices:

Due to the moisture sensitivity of Silanamine, 1-chloro-N,N,1,1-tetramethyl-, the sample preparation for IR analysis is critical. A standard KBr pellet or Nujol mull prepared in the open atmosphere would likely lead to hydrolysis of the Si-Cl and Si-N bonds, resulting in a spectrum dominated by Si-O and N-H absorptions. Therefore, all sample preparation must be conducted under an inert atmosphere (e.g., in a glovebox).[4][5] A solution-phase spectrum using a dry, non-protic solvent (e.g., anhydrous hexane or carbon tetrachloride) in a sealed cell is the preferred method to obtain a clean spectrum of the intact molecule.[6]

Experimental Protocol: Acquiring the IR Spectrum of an Air-Sensitive Compound

-

Glovebox Preparation: All materials, including the sample, solvent, gas-tight syringe, and a sealed IR solution cell, are introduced into a nitrogen or argon-filled glovebox.

-

Sample Dissolution: A small amount of Silanamine, 1-chloro-N,N,1,1-tetramethyl- is dissolved in the anhydrous, non-protic solvent within a small vial.

-

Cell Filling: The resulting solution is carefully drawn into the gas-tight syringe and injected into the sealed IR solution cell. Ensure there are no air bubbles.

-

Data Acquisition: The sealed cell is then removed from the glovebox and immediately placed in the spectrometer for analysis. A background spectrum of the pure solvent in the same cell should be acquired for subtraction.

-

Data Processing: The background spectrum is subtracted from the sample spectrum to obtain the final IR spectrum of the compound.

Visualization of the IR Acquisition Workflow:

Caption: Experimental workflow for acquiring the IR spectrum of an air-sensitive compound.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C. For Silanamine, 1-chloro-N,N,1,1-tetramethyl-, we can predict the chemical shifts and multiplicities of the different methyl groups.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing two distinct singlets corresponding to the two types of methyl groups.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~2.5 - 3.0 | Singlet | 6H | N(CH₃)₂ | The methyl protons on the nitrogen atom are expected to be deshielded due to the electronegativity of the nitrogen, appearing in this downfield region.[7][8] |

| ~0.3 - 0.8 | Singlet | 6H | Si(CH₃)₂ | The methyl protons on the silicon atom are significantly shielded compared to typical organic methyl groups, resulting in a characteristic upfield chemical shift.[9][10][11] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will also be straightforward, with two signals corresponding to the two different types of methyl carbons.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~40 - 50 | N(CH₃)₂ | The carbons of the N-methyl groups will be deshielded by the adjacent nitrogen atom.[12][13][14] |

| ~5 - 15 | Si(CH₃)₂ | The carbons of the Si-methyl groups will appear at a significantly upfield chemical shift, which is characteristic of methyl groups attached to silicon.[15][16] |

Causality Behind Experimental Choices:

As with IR spectroscopy, the handling of the NMR sample is crucial. The use of a deuterated solvent that has been thoroughly dried and degassed is essential.[17] Chloroform-d (CDCl₃) is a common choice, but it must be passed through a column of activated alumina to remove acidic impurities that could catalyze decomposition. The NMR tube should be flame-dried under vacuum and backfilled with an inert gas before the sample is introduced in a glovebox.[18] A J. Young NMR tube, which has a sealable valve, is highly recommended for long-term stability and for experiments that require heating.[19]

Experimental Protocol: Acquiring the NMR Spectrum of an Air-Sensitive Compound

-

Solvent Preparation: Use a fresh ampule of deuterated solvent or dry the solvent over an appropriate drying agent (e.g., molecular sieves for CD₂Cl₂, CaH₂ for C₆D₆) followed by distillation under an inert atmosphere.

-

NMR Tube Preparation: A J. Young NMR tube is attached to a Schlenk line, evacuated while being gently heated with a heat gun to remove adsorbed water, and then backfilled with nitrogen or argon. This cycle is repeated three times.

-

Sample Preparation (in Glovebox): Inside a glovebox, the desired amount of Silanamine, 1-chloro-N,N,1,1-tetramethyl- is weighed into a small vial and dissolved in the anhydrous deuterated solvent.

-

Transfer to NMR Tube: The solution is transferred to the prepared J. Young NMR tube, and the tube is securely sealed.

-

Data Acquisition: The sealed NMR tube is taken out of the glovebox and inserted into the NMR spectrometer for data acquisition. Standard ¹H and ¹³C NMR experiments can then be performed.

Visualization of the NMR Sample Preparation Workflow:

Caption: Workflow for preparing an NMR sample of an air-sensitive compound.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of a molecule. For Silanamine, 1-chloro-N,N,1,1-tetramethyl-, we can predict the molecular ion and key fragment ions that are likely to be observed.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Ion Fragment | Notes |

| 151/153 | [M]⁺˙ (Molecular Ion) | The molecular ion peak should be observed, with the characteristic M+2 isotope peak for chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1). |

| 136/138 | [M - CH₃]⁺ | Loss of a methyl radical is a common fragmentation pathway for organosilicon compounds, leading to a relatively stable silylium ion.[20][21] |

| 116 | [M - Cl]⁺ | Cleavage of the Si-Cl bond would result in this fragment. |

| 77 | [Si(CH₃)₂Cl]⁺ | Cleavage of the Si-N bond. |

| 73 | [Si(CH₃)₃]⁺ | A common fragment in the mass spectra of trimethylsilyl compounds, although this molecule has dimethylsilyl. Rearrangement is possible. |

| 58 | [N(CH₃)₂]⁺˙ or [Si(CH₃)₂]⁺˙ | Cleavage can lead to fragments corresponding to the dimethylamino or dimethylsilyl moieties. |

Causality Behind Experimental Choices:

Due to the volatility and reactivity of the compound, a direct insertion probe or a gas chromatography-mass spectrometry (GC-MS) setup with a well-conditioned, inert column would be appropriate.[22][23] Care must be taken to avoid any contact with moisture in the injection port or transfer lines. A cold inlet system can be particularly useful for analyzing volatile and sensitive compounds.[22] Electron ionization (EI) is a standard technique that will provide characteristic fragmentation patterns useful for structural confirmation.

Experimental Protocol: Acquiring the Mass Spectrum of a Volatile, Air-Sensitive Compound

-

Sample Preparation (in Glovebox): A dilute solution of the compound in a volatile, anhydrous solvent (e.g., hexane) is prepared in a sealed vial.

-

GC-MS Setup: A GC-MS system is used with a non-polar capillary column. The injector and transfer line temperatures should be optimized to ensure volatilization without decomposition.

-

Injection: The sample is injected using a gas-tight syringe. An autosampler, if available and properly purged, can also be used.

-

Data Acquisition: The mass spectrometer is set to scan a suitable mass range (e.g., m/z 30-200) in EI mode.

-

Data Analysis: The resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the compound are analyzed to identify the molecular ion and fragmentation pattern.

Visualization of a Key Fragmentation Pathway:

Caption: Predicted major fragmentation pathways for Silanamine, 1-chloro-N,N,1,1-tetramethyl- under EI-MS.

Conclusion: A Unified Approach to Structural Elucidation

The comprehensive spectroscopic characterization of Silanamine, 1-chloro-N,N,1,1-tetramethyl- relies on a multi-faceted approach that combines predictive analysis with rigorous experimental execution. While this guide provides a robust framework for the expected IR, NMR, and MS data, it is the careful application of the described protocols for handling this reactive species that will ultimately lead to high-quality, reliable data. By understanding the underlying principles of each spectroscopic technique and the specific challenges posed by this molecule, researchers can confidently elucidate its structure and pave the way for its further application in scientific discovery.

References

-

Weber, W. P., Willard, A. K., & Boettger, H. G. (n.d.). Mass spectroscopy of organosilicon compounds. Examples of interaction of the silyl center with remote phenyl groups. The Journal of Organic Chemistry. [Link]

-

Sproß, J. (2022, August 18). Analysis Of Volatile & Oxidation Sensitive Compounds Using Cold Inlet System l Protocol Preview. JoVE. [Link]

-

Pascal-Man, (n.d.). Si NMR Some Practical Aspects. [Link]

-

Wikipedia. (n.d.). Silylation. [Link]

-

Reddit. (2015, July 14). [Techniques Tuesday] Air Sensitive NMRs. r/chemistry. [Link]

-

(n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

-

ResearchGate. (n.d.). (PDF) Infrared Analysis of Organosilicon Compounds. [Link]

-

National Institutes of Health. (2023, May 6). Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. [Link]

-

RSC Publishing. (2014, June 27). The calculation of Si NMR chemical shifts of tetracoordinated silicon compounds in the gas phase and in solution1 PAPER. [Link]

-

ResearchGate. (n.d.). (PDF) Review: Derivatization in mass spectrometry—1. Silylation. [Link]

-

eCampusOntario Pressbooks. (n.d.). 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

-

Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

-

ResearchGate. (n.d.). Proposed fragmentation pathways of silylated compounds VII–IX. [Link]

-

The Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra. [Link]

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

(2025, August 6). infrared vibrational spectra of chlorinated and hydrogenated amorphous silicon. [Link]

-

OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

AZoM.com. (2024, October 14). Conducting Spectroscopy on Air-Sensitive Samples: Techniques and Best Practices. [Link]

-

ResearchGate. (n.d.). FTIR absorption spectra of Si-N, Si-H and N-H stretching mode before.... [Link]

-

ResearchGate. (2022, July 27). How can I do FTIR analysis for an air sensitive powder?. [Link]

-

MDPI. (2023, May 6). Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. [Link]

-

ElectronicsAndBooks. (n.d.). Silicon-29 Nuclear Magnetic Resonance. Chemical Shift Substituent Effects1. [Link]

-

ResearchGate. (2015, September 3). How can we take the NMR of a moisture sensitive compound?. [Link]

-

ACS Publications. (n.d.). Spectroscopic Techniques for Identification of Organosilicon Compounds | Analytical Chemistry. [Link]

-

Springer Nature Experiments. (n.d.). Volatile Compounds. [Link]

-

ResearchGate. (n.d.). The absorption frequency of Si-N-Si as a function of deposition temperature. [Link]

-

UCL. (n.d.). Chemical shifts. [Link]

-

YouTube. (2019, January 21). Carbon-13 NMR Spectroscopy. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

alwsci. (2025, July 24). How To Prepare And Run An NMR Sample - Blogs - News. [Link]

-

TU Chemnitz. (n.d.). Infrared spectroscopy of bonded silicon wafers. [Link]

-

Environmental Science: Atmospheres (RSC Publishing). (2023, March 16). Chemical characterization and formation of secondary organosiloxane aerosol (SOSiA) from OH oxidation of decamethylcyclopentasiloxane. [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Organosilicon Compounds. [Link]

-

OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry. [Link]

-

National Institutes of Health. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC. [Link]

-

(n.d.). IR Spectrum Analysis Steps: Decoding Information from Spectra to Compounds. [Link]

-

WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR). [Link]

-

ACS Publications. (n.d.). A Mass Spectrometry-Machine Learning Approach for Detecting Volatile Organic Compound Emissions for Early Fire Detection. [Link]

-

Magritek. (n.d.). Silicon NMR on Spinsolve benchtop spectrometers. [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. [Link]

-

Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

MSU chemistry. (n.d.). Infrared Spectroscopy. [Link]

-

MSU chemistry. (n.d.). Infrared Spectrometry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. azooptics.com [azooptics.com]

- 5. researchgate.net [researchgate.net]

- 6. webassign.net [webassign.net]

- 7. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. bhu.ac.in [bhu.ac.in]

- 13. ucl.ac.uk [ucl.ac.uk]

- 14. youtube.com [youtube.com]

- 15. organicchemistrydata.org [organicchemistrydata.org]

- 16. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 17. reddit.com [reddit.com]

- 18. researchgate.net [researchgate.net]

- 19. molan.wdfiles.com [molan.wdfiles.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. m.youtube.com [m.youtube.com]

- 23. Volatile Compounds | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Stability and Storage of 1-Chloro-N,N,1,1-tetramethyl-silanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the critical aspects of stability and storage for 1-chloro-N,N,1,1-tetramethyl-silanamine (also known as chlorodimethyl(dimethylamino)silane). As a highly reactive organosilicon compound, its proper handling and storage are paramount to ensure its chemical integrity and the success of research and development applications. This document delves into the chemical principles governing its stability, outlines protocols for storage and handling, and provides a framework for stability assessment.

Introduction to 1-Chloro-N,N,1,1-tetramethyl-silanamine: A Versatile Reagent

1-Chloro-N,N,1,1-tetramethyl-silanamine is a versatile reagent with a unique combination of a reactive Si-Cl bond and a Si-N bond. This structure makes it a valuable silylating agent and a precursor in various organic syntheses. Its utility, however, is intrinsically linked to its inherent reactivity, particularly its sensitivity to moisture. Understanding the nuances of its stability is not merely a matter of procedural compliance but a fundamental requirement for reproducible and reliable scientific outcomes.

The Chemical Bedrock of Instability: Reactivity and Decomposition Pathways

The stability of 1-chloro-N,N,1,1-tetramethyl-silanamine is primarily dictated by its susceptibility to nucleophilic attack, most notably by water. The silicon-chlorine bond is highly polarized, rendering the silicon atom electrophilic and prone to reaction with nucleophiles.

Hydrolysis: The Primary Degradation Pathway

The most significant factor affecting the stability of 1-chloro-N,N,1,1-tetramethyl-silanamine is its rapid and irreversible reaction with water.[1] This hydrolysis proceeds in a stepwise manner, leading to the formation of various byproducts.

-

Step 1: Initial Hydrolysis of the Si-Cl Bond: The initial and most rapid reaction is the hydrolysis of the highly reactive Si-Cl bond to form a silanol and hydrochloric acid (HCl).

-

Step 2: Subsequent Hydrolysis of the Si-N Bond: The Si-N bond is also susceptible to hydrolysis, although generally at a slower rate than the Si-Cl bond, yielding another silanol and dimethylamine.

-

Step 3: Self-Condensation of Silanols: The generated silanols are unstable and readily undergo self-condensation to form siloxanes and water. This process can continue, leading to the formation of oligomeric and polymeric siloxane byproducts.

The overall degradation process can be summarized as a cascade of hydrolysis and condensation reactions, ultimately leading to the depletion of the active reagent and the formation of a mixture of siloxanes, hydrochloric acid, and dimethylamine.

Diagram: Hydrolysis and Condensation Pathway of 1-Chloro-N,N,1,1-tetramethyl-silanamine

Caption: Primary degradation pathway of 1-chloro-N,N,1,1-tetramethyl-silanamine.

Incompatible Materials

Beyond water, 1-chloro-N,N,1,1-tetramethyl-silanamine is incompatible with a range of other substances due to its reactivity.[2] These include:

-

Alcohols: React to form alkoxysilanes.

-

Acids: Can catalyze decomposition.

-

Bases: Can react with the Si-Cl bond.

-

Strong oxidizing agents: May lead to vigorous and potentially hazardous reactions.

Recommended Storage and Handling Protocols: A Self-Validating System

To maintain the purity and reactivity of 1-chloro-N,N,1,1-tetramethyl-silanamine, a stringent set of storage and handling protocols must be implemented. These protocols are designed to create a self-validating system where the integrity of the compound is preserved through the exclusion of atmospheric moisture and other incompatible substances.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Reduces the rate of potential decomposition reactions. |

| Atmosphere | Under an inert, dry atmosphere (e.g., nitrogen or argon) | Prevents contact with atmospheric moisture and oxygen. |

| Container | Tightly sealed, moisture-proof containers | Prevents ingress of moisture. Amber glass is recommended to protect from light. |

| Location | A dry, well-ventilated area away from incompatible materials | Ensures safety and prevents accidental contact with substances that could cause a reaction. |

Handling Procedures

All handling of 1-chloro-N,N,1,1-tetramethyl-silanamine should be performed in a controlled environment, such as a glove box or under a stream of dry, inert gas.[2]

Diagram: Recommended Handling Workflow

Caption: Workflow for handling 1-chloro-N,N,1,1-tetramethyl-silanamine.

Experimental Protocol for Stability Assessment

A robust stability testing program is essential to determine the shelf-life and to understand the degradation profile of 1-chloro-N,N,1,1-tetramethyl-silanamine under various conditions. The following protocol outlines a comprehensive approach to stability assessment.

Objective

To evaluate the stability of 1-chloro-N,N,1,1-tetramethyl-silanamine under accelerated and long-term storage conditions by monitoring its purity and the formation of degradation products.

Materials and Equipment

-

1-Chloro-N,N,1,1-tetramethyl-silanamine (test substance)

-

Environmental chambers with controlled temperature and humidity

-

Inert gas (nitrogen or argon)

-

Dry solvents (e.g., anhydrous hexane or toluene)

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

-

Karl Fischer titrator

-

NMR spectrometer (optional)

-

Appropriate personal protective equipment (PPE)

Experimental Design

| Condition | Temperature | Relative Humidity | Duration |

| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH | 6 months |

| Long-term | 25°C ± 2°C | 60% RH ± 5% RH | 12 months (or longer) |

| Recommended Storage | 5°C ± 3°C | Ambient (in sealed container) | 12 months (or longer) |

Samples should be stored in the proposed commercial packaging or a simulation thereof.[3]

Step-by-Step Methodology

-

Initial Analysis (T=0):

-

Sample Preparation and Storage:

-

Aliquot the test substance into appropriate containers under an inert atmosphere.

-

Place the containers in the designated environmental chambers for accelerated and long-term stability studies.

-

-

Time-Point Analysis:

-

At specified time points (e.g., 0, 1, 3, 6, 9, 12 months), remove samples from each storage condition.

-

Allow the samples to equilibrate to ambient temperature before opening in an inert atmosphere.

-

Perform the following analyses:

-

Purity Assessment (GC-MS): Dilute a sample in a dry, inert solvent and analyze by GC-MS. Quantify the peak area of the parent compound and identify any degradation products by their mass spectra. The thermal decomposition of related compounds during GC-MS analysis has been reported, so analytical conditions should be carefully optimized.[6]

-

Moisture Content (Karl Fischer Titration): Determine the moisture content to assess the integrity of the container closure system.[1][4][5][7]

-

Spectroscopic Analysis (NMR): (Optional) Acquire ¹H and ²⁹Si NMR spectra to monitor for structural changes and the appearance of new signals corresponding to hydrolysis and condensation products.[8][9][10][11]

-

-

-

Data Analysis and Interpretation:

-

Plot the purity of 1-chloro-N,N,1,1-tetramethyl-silanamine as a function of time for each storage condition.

-

Identify and, if possible, quantify the major degradation products.

-

Determine the rate of degradation and extrapolate to estimate the shelf-life under the recommended storage conditions.

-

Conclusion: Ensuring Reagent Integrity through Scientific Rigor

The stability of 1-chloro-N,N,1,1-tetramethyl-silanamine is a critical parameter that directly impacts its performance in research and development. Its inherent reactivity, particularly towards moisture, necessitates a thorough understanding of its degradation pathways and the implementation of stringent storage and handling protocols. By adhering to the principles and methodologies outlined in this guide, researchers, scientists, and drug development professionals can ensure the chemical integrity of this valuable reagent, leading to more reliable and reproducible scientific outcomes.

References

- GLOBAL SAFE HANDLING OF CHLOROSILANES. (n.d.). SEHSC.

-

Guideline on Stability Testing: Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency. Retrieved from [Link]

-

Unclassified ENV/JM/MONO(2015)32. (2016, December 15). O.N.E. Retrieved from [Link]

-

Drug Stability: ICH versus Accelerated Predictive Stability Studies. (2022, October 28). PMC - NIH. Retrieved from [Link]

-

Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS. (n.d.). PMC - NIH. Retrieved from [Link]

-

Accelerated Storage Stability and Corrosion Characteristics Study Protocol. (2025, April 18). US EPA. Retrieved from [Link]

-

The Determination of Silanols with the Karl Fischer Reagent1. (n.d.). ACS Publications. Retrieved from [Link]

-

Moisture Content by Karl Fischer Titration. (n.d.). ARDL. Retrieved from [Link]

-

Karl Fischer Titration, Coulometric & Volumetric Karl Fischer Methods. (n.d.). CSC Scientific. Retrieved from [Link]

-

Karl Fischer Moisture Analysis. (n.d.). Pacific BioLabs. Retrieved from [Link]

-

Chloro(dimethyl)silane: A Key Intermediate for the Silicon-Based Chemical Industry. (n.d.). Self-published. Retrieved from [Link]

-

Studies on Thermal Decomposition Mechanism of CL-20 by Pyrolysis Gas Chromatography-Mass Spectrometry (Py-GC/MS). (2008, November 30). PubMed. Retrieved from [Link]

-

NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds. (n.d.). Mechanical Engineering. Retrieved from [Link]

-

Hydrolysis and Esterification in Organically Modified Alkoxysilanes: A 29Si NMR Investigation of Methyltrimethoxysilane. (n.d.). ACS Publications. Retrieved from [Link]

-

Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. (n.d.). MDPI. Retrieved from [Link]

-

(PDF) NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si—H Bonds. (2025, August 7). ResearchGate. Retrieved from [Link]

-

Thermal decomposition of CBD to Δ 9 -THC during GC-MS analysis: A potential cause of Δ 9. (n.d.). Forensic Science International. Retrieved from [Link]

-

Chlorodimethyl(dimethylamino)silane. (2024, April 10). ChemBK. Retrieved from [Link]

-

1-Chloro-1,1-dimethyl-N,N-bis(trimethylsilyl)silanamine. (n.d.). PubChem. Retrieved from [Link]

-

n-OCTYLDIMETHYL(DIMETHYLAMINO)SILANE. (n.d.). Gelest, Inc. Retrieved from [Link]

-

n-BUTYLDIMETHYL(DIMETHYLAMINO)SILANE. (n.d.). Gelest, Inc. Retrieved from [Link]

-

TRIS(DIMETHYLAMINO)SILANE. (n.d.). Gelest, Inc. Retrieved from [Link]

-

NONAFLUOROHEXYLTRIS(DIMETHYLAMINO)SILANE. (n.d.). Gelest, Inc. Retrieved from [Link]

Sources

- 1. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 2. spectrabase.com [spectrabase.com]

- 3. ema.europa.eu [ema.europa.eu]

- 4. ardl.com [ardl.com]

- 5. cscscientific.com [cscscientific.com]

- 6. Thermal decomposition of CBD to Δ9-THC during GC-MS analysis: A potential cause of Δ9-THC misidentification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pacificbiolabs.com [pacificbiolabs.com]

- 8. Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sites.me.ucsb.edu [sites.me.ucsb.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

The Dual-Mode Reactivity of Chlorodimethyl(dimethylamino)silane: A Mechanistic Guide to Advanced Silylation

Abstract

In the landscape of chemical synthesis, the strategic protection of functional groups is paramount to achieving complex molecular architectures. Silylation stands as a cornerstone of these protective strategies, and the choice of silylating agent dictates the efficiency, selectivity, and practicality of a given transformation. This in-depth technical guide moves beyond common silylating agents to explore the nuanced and powerful reactivity of chlorodimethyl(dimethylamino)silane. We will dissect its unique dual-mode mechanism, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to leverage this versatile reagent for the protection of hydroxyl groups and other sensitive functionalities. This guide will delve into the mechanistic rationale, experimental protocols, and comparative analysis, offering a comprehensive resource for advanced organic synthesis.

Introduction: Beyond Conventional Silylation

The protection of alcohols as silyl ethers is a fundamental tactic in multi-step organic synthesis, preventing unwanted side reactions of the hydroxyl group.[1] The workhorses of silylation, such as trimethylsilyl chloride (TMSCl) and tert-butyldimethylsilyl chloride (TBDMSCl), are well-understood and widely implemented.[2] Their reactivity is primarily governed by the nucleophilic attack of an alcohol on the electrophilic silicon center, with the concomitant departure of a chloride leaving group. This reaction typically necessitates the use of a stoichiometric base to neutralize the generated hydrochloric acid.[2]

Chlorodimethyl(dimethylamino)silane emerges as a more sophisticated reagent, possessing two potential leaving groups attached to the same silicon atom: a chloride and a dimethylamide. This bifunctional nature imparts a unique reactivity profile that can be advantageous under specific conditions, offering an alternative to standard protocols. This guide will elucidate the mechanistic intricacies of this reagent, providing a clear understanding of how to harness its full potential.

The Reagent: Structure and Intrinsic Reactivity

Chlorodimethyl(dimethylamino)silane, with the chemical formula (CH₃)₂NSi(CH₃)₂Cl, is a versatile organosilicon compound.[3] Its utility as a silylating agent stems from the presence of two labile bonds to the silicon atom: the silicon-chlorine (Si-Cl) bond and the silicon-nitrogen (Si-N) bond. Both chlorine and dimethylamine can act as leaving groups, a feature that distinguishes it from more common silylating agents.[4][5]

The silicon atom in chlorodimethyl(dimethylamino)silane is electrophilic due to the polarization of the Si-Cl and Si-N bonds. Nucleophiles, such as alcohols, will readily attack the silicon center.[6] The key mechanistic question is which leaving group departs preferentially, or if the reaction proceeds through a stepwise or concerted pathway involving both.

The Core Mechanism: A Tale of Two Leaving Groups

The silylation of an alcohol with chlorodimethyl(dimethylamino)silane proceeds via a nucleophilic substitution at the silicon center. The reaction is initiated by the attack of the alcohol's oxygen atom on the electrophilic silicon. The subsequent steps depend on the reaction conditions and the nature of the substrate.

The Role of the Dimethylamino Group: An Internal Base and a Potent Leaving Group

The dimethylamino group is a highly reactive leaving group in silylation reactions.[5] Its departure as dimethylamine, a volatile and relatively non-corrosive byproduct, is a significant advantage over the generation of HCl from chlorosilanes.[4] Furthermore, the dimethylamino group can act as an internal base, facilitating the deprotonation of the attacking alcohol and promoting the reaction.

Competitive Leaving Group Departure: Chloride vs. Dimethylamide

While a definitive comparative study on the leaving group ability of chloride versus dimethylamide on the same silicon center is not extensively documented, we can infer the likely mechanistic pathways based on general principles of reactivity. The Si-Cl bond is highly reactive and susceptible to nucleophilic attack.[7] Similarly, the Si-N bond in aminosilanes is also known to be labile.[4]

It is plausible that the reaction can proceed through two competing pathways, or a sequential process:

-

Pathway A: Chloride as the primary leaving group. In the presence of an external base, the alcohol is deprotonated, and the resulting alkoxide attacks the silicon center, displacing the chloride ion. The resulting intermediate would be an N,N-dimethyl-N-(dimethylsilyl)alkanamine, which could potentially undergo further reaction.

-

Pathway B: Dimethylamide as the primary leaving group. The alcohol attacks the silicon, and the dimethylamino group departs as dimethylamine. This pathway is particularly favorable in the absence of a strong external base, as the dimethylamino group itself can facilitate the proton transfer. The byproduct, dimethylamine, is a gas and can be easily removed from the reaction mixture, driving the equilibrium towards the product.

Given the high reactivity of aminosilanes, it is likely that the departure of the dimethylamino group is a significant, if not the dominant, pathway, especially under neutral or slightly acidic conditions. The chloride can then be displaced in a subsequent step or during workup.

Diagram: Proposed Mechanistic Pathways

Caption: Proposed mechanistic pathways for silylation.

Factors Influencing Reactivity and Selectivity

Several factors can be manipulated to control the outcome of the silylation reaction:

-

Steric Hindrance: As with other silylating agents, the steric bulk around the hydroxyl group of the substrate will influence the reaction rate. Primary alcohols will react more readily than secondary, and tertiary alcohols are often challenging to silylate.[2]

-

Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are typically used to avoid unwanted reactions with the silylating agent.[4]

-

Temperature: The reaction can often be performed at room temperature, but for less reactive substrates, gentle heating may be required.[4]

-

Catalysts: While not always necessary due to the inherent reactivity of the reagent, the addition of a catalytic amount of a Lewis acid or a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) can accelerate the reaction, particularly for hindered alcohols.[8]

Experimental Protocol: A Practical Guide

The following is a general protocol for the silylation of a primary alcohol using chlorodimethyl(dimethylamino)silane. This should be adapted and optimized for specific substrates.

Materials:

-

Alcohol (1.0 eq)

-

Chlorodimethyl(dimethylamino)silane (1.1 - 1.5 eq)

-

Anhydrous aprotic solvent (e.g., DCM, THF)

-

Inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer and appropriate glassware

Procedure:

-

Preparation: Under an inert atmosphere, dissolve the alcohol in the anhydrous solvent in a flame-dried flask equipped with a magnetic stir bar.

-

Addition of Silylating Agent: Slowly add the chlorodimethyl(dimethylamino)silane to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.

-

Work-up: Upon completion, the reaction mixture can be quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is then separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

Diagram: Experimental Workflow

Caption: General experimental workflow for silylation.

Applications in Drug Development and Complex Synthesis

The unique reactivity of chlorodimethyl(dimethylamino)silane makes it a valuable tool in scenarios where traditional silylating agents may be suboptimal. For instance, in the synthesis of acid-sensitive substrates, the avoidance of HCl as a byproduct is a significant advantage. Its application can be found in the protection of sensitive intermediates in the synthesis of natural products and active pharmaceutical ingredients (APIs).

Conclusion: A Versatile Tool for the Synthetic Chemist

Chlorodimethyl(dimethylamino)silane offers a compelling alternative to standard silylating agents, characterized by its dual-mode reactivity and the generation of a non-corrosive byproduct. By understanding the interplay of its two potential leaving groups and the factors that influence the reaction, chemists can effectively employ this reagent to achieve efficient and selective silylations. This guide provides the foundational knowledge and a practical framework for the successful implementation of chlorodimethyl(dimethylamino)silane in a variety of synthetic applications, empowering researchers to tackle increasingly complex molecular challenges.

References

-

Gelest, Inc. (n.d.). Dehydrogenative Silylation of Alcohols and Other Functionalities. Gelest Technical Library. Retrieved from [Link]

-

INNO Specialty Chemicals. (n.d.). Chloro(dimethyl)silane: A Key Intermediate for the Silicon-Based Chemical Industry. Retrieved from [Link]

-

Wikipedia. (2023). Dimethyldichlorosilane. Retrieved from [Link]

-

Arkles, B. (1982). Techniques for Silylation. In Silicon Compounds: Register and Review (2nd ed., pp. 56-61). Petrarch Systems Inc. Retrieved from [Link]

- Fluka. (1994). Silylating Agents.

-

Zipse, H. (2015). Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions. Ludwig-Maximilians-Universität München. Retrieved from [Link]

- Bandyopadhyay, A., & Sastry, M. (2001). Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. Indian Journal of Chemistry - Section A, 40(1), 53-56.

-

Wikipedia. (n.d.). Silylation. Retrieved from [Link]

- Ioffe, S. L., & Shlykova, N. I. (2000). N-[Chloro(dimethyl)silyl]methyl-N,N′-diphenylurea: Synthesis and structure. Russian Chemical Bulletin, 49(10), 1836-1838.

-

Gelest, Inc. (n.d.). Silylation of Alcohols Employed in Templating Protocols. Gelest Technical Library. Retrieved from [Link]

-

LibreTexts. (2022). 4.18: Nucleophilic Substitution at Silicon. Chemistry LibreTexts. Retrieved from [Link]

-

Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. Retrieved from [Link]

- Nakajima, Y., & Shimada, S. (2022). Catalytic Reactions Involving the Oxidative Addition of Si–Halogen and Si–Pseudohalogen Bonds as a Key Step. The Chemical Record, 22(10), e202200095.

- Bickelhaupt, F. M., & van der Lubbe, S. C. (2017). Nucleophilic Substitution at Silicon (SN2@Si) via a Central Reaction Barrier. The Journal of Organic Chemistry, 82(19), 10129-10139.

- Khazaei, A., & Ghorbani-Vaghei, R. (2011). ChemInform Abstract: Selective Silylation of Alcohols, Phenols and Oximes Using N-Chlorosaccharin as an Efficient Catalyst under Mild and Solvent-Free Conditions. ChemInform, 42(36).

- Szabó, A., & Csonka, G. I. (2020). Nucleophilic Substitution at Silicon (SN2@Si) via a Central Reaction Barrier. The Journal of Physical Chemistry A, 124(1), 137-150.

- Larson, G. L. (2017). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 49(1), 1-22.

- Czako, B. (2009). Strategic applications of named reactions in organic synthesis. Elsevier.

- Hartwig, J. F. (2010).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Silylation - Wikipedia [en.wikipedia.org]

- 3. Dimethyldichlorosilane - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. diverdi.colostate.edu [diverdi.colostate.edu]

- 6. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]

- 7. innospk.com [innospk.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The Aminosilane Revolution: A Technical Guide to a Century of Synthetic Innovation

Abstract

This in-depth technical guide provides a comprehensive overview of the discovery, history, and multifaceted applications of aminosilanes in chemical synthesis. From their initial exploration as surface modifiers to their contemporary roles as sophisticated catalysts and reagents in complex organic transformations, aminosilanes have become indispensable tools for researchers, scientists, and drug development professionals. This guide delves into the fundamental principles of aminosilane reactivity, explores their diverse synthetic utility with a focus on mechanistic insights, and provides detailed experimental protocols for key applications. Through a blend of historical context, theoretical grounding, and practical methodologies, this document aims to serve as an essential resource for harnessing the full potential of aminosilanes in modern synthesis.

A Century of Progress: The Historical Trajectory of Aminosilanes

The journey of aminosilanes in synthesis is a compelling narrative of scientific curiosity and innovation. The first documented instance of a reaction that would later be recognized as a key method for aminosilane synthesis appeared in 1934, when Kraus and Nelson reported the dehydrogenative coupling of triethylsilane and ethylamine using lithium metal as a catalyst.[1] This seminal work laid the groundwork for the formation of the silicon-nitrogen (Si-N) bond, a cornerstone of aminosilane chemistry.

Traditionally, the synthesis of aminosilanes was dominated by the reaction of amines with chlorosilanes.[2][3] While effective, this method is hampered by the generation of stoichiometric amounts of ammonium salt waste, posing environmental and efficiency challenges.[4][5] This limitation spurred the development of more sustainable and atom-economical synthetic routes.

A significant breakthrough came with the exploration of catalytic dehydrocoupling of amines and silanes, a process that liberates hydrogen gas as the only byproduct.[4] A notable early report in 1959 by Saam and Speier described the use of chloroplatinic acid as a catalyst for this transformation.[4] Subsequent research has unveiled a plethora of catalytic systems spanning the periodic table, including those based on palladium, platinum, and more recently, earth-abundant metals like manganese, offering milder reaction conditions and improved efficiency.[4][5][6] These advancements have not only provided more environmentally benign pathways to aminosilanes but have also expanded the scope of accessible structures, paving the way for their diverse applications in modern synthesis.

The Dual Nature of Aminosilanes: A Foundation for Reactivity

The remarkable versatility of aminosilanes stems from their bifunctional nature, possessing both a reactive amino group and a hydrolyzable silyl moiety.[2] This unique combination allows them to act as a molecular bridge between organic and inorganic materials and to participate in a wide array of chemical transformations.

The reactivity of the silyl group, typically an alkoxysilane, is central to their application in surface modification. The alkoxy groups readily undergo hydrolysis in the presence of water to form reactive silanol (Si-OH) groups. These silanols can then condense with hydroxyl groups on inorganic substrates like silica and metal oxides to form stable siloxane (Si-O-Si) bonds, a process known as silanization.[7] The amino group, in turn, can catalyze this process, both intermolecularly and intramolecularly.[8][9]

Beyond surface chemistry, the Si-N bond itself exhibits unique reactivity that is exploited in organic synthesis. The electronic properties of N-silylated amines, imines, and enamines differ significantly from their non-silylated counterparts, leading to complementary reactivity.[6] The Si-N bond can be readily cleaved under hydrolytic conditions, allowing for the facile release of the free amine after a desired transformation, making aminosilanes effective protecting groups for amines.[6][10]

Aminosilanes as Workhorses in Synthesis: A Multifaceted Role

The unique properties of aminosilanes have led to their widespread use in various domains of chemical synthesis, from materials science to the synthesis of complex organic molecules and pharmaceuticals.

Surface Modification and Adhesion Promotion